S-Methyl-L-methionine is predominantly sourced from plant materials, especially in seeds and fruits. It is synthesized in plants through the methylation of L-methionine, facilitated by the enzyme methionine S-methyltransferase. Additionally, it can be produced through microbial fermentation processes using engineered strains of Saccharomyces cerevisiae (yeast) that have been modified to enhance its production .
S-Methyl-L-methionine belongs to the class of organosulfur compounds and is categorized as a methylated derivative of the amino acid methionine. It is classified under methyl donors due to its role in transferring methyl groups in various biochemical reactions.
The synthesis of S-Methyl-L-methionine can be achieved through both chemical and biological methods. The biological synthesis typically involves fermentation processes using genetically modified microorganisms.
The fermentation process typically employs a fed-batch culture system where specific nutrients are added incrementally to support microbial growth and metabolite production. For instance, an engineered strain was able to produce approximately 1.92 g/L of S-Methyl-L-methionine under optimized conditions .
S-Methyl-L-methionine has a molecular formula of C₅H₁₃NOS, with a molecular weight of 135.23 g/mol. The structure features:
This structure allows it to participate in various biochemical reactions as a methyl donor.
The compound exhibits chirality due to the presence of an asymmetric carbon atom, resulting in two enantiomers: L-S-Methyl-L-methionine (the biologically active form) and D-S-Methyl-L-methionine.
S-Methyl-L-methionine participates in several biochemical reactions:
The enzymatic conversion involves specific enzymes such as YagD protein in Escherichia coli, which facilitates the synthesis of methionine from S-Methyl-L-methionine or S-adenosylmethionine .
The mechanism by which S-Methyl-L-methionine exerts its effects involves its role as a methyl donor in various biochemical pathways. This includes:
Studies have indicated that the metabolism of S-Methyl-L-methionine requires functional enzymes such as YagD for effective utilization by microbial systems .
Analytical methods such as High-Performance Liquid Chromatography (HPLC) are commonly employed to quantify S-Methyl-L-methionine levels in various matrices, including plant extracts and fermentation broths .
S-Methyl-L-methionine has several applications across different fields:
S-Methyl-L-methionine (SMM) is a sulfonium derivative of the amino acid L-methionine, with the molecular formula C₆H₁₄NO₂S⁺. Its structure features a dimethylsulfonium group [(CH₃)₂S⁺] attached to the sulfur atom of methionine’s side chain, resulting in a zwitterionic form where the amino group is protonated (-NH₃⁺) and the carboxyl group is deprotonated (-COO⁻) under physiological conditions [4] [9]. This unique sulfonium moiety confers distinct biochemical properties:
Table 1: Physical and Chemical Properties of SMM
Property | Value |
---|---|
Molecular Formula | C₆H₁₄NO₂S⁺ |
Molar Mass | 164.24 g/mol |
Melting Point | 139°C (decomposition) |
Solubility in Water | High (>8 g/L) |
pKa (Carboxyl Group) | 2.24 |
pKa (Amino Group) | 9.41 |
The term "Vitamin U" was coined in 1950 by Dr. Garnett Cheney during investigations into peptic ulcer therapy. Cheney observed that raw cabbage juice accelerated ulcer healing in humans, with 81% of patients showing symptom resolution within one week—significantly faster than conventional treatments of the era [2] [4]. The heat-sensitive anti-ulcer factor in cabbage juice was designated "Vitamin U" (U for "ulcer"), though it was later identified as SMM [5]. Key historical milestones include:
SMM is ubiquitously distributed in the plant kingdom, often exceeding methionine concentrations. It is biosynthesized enzymatically from methionine and S-adenosylmethionine (SAM) via methionine S-methyltransferase (MMT) in plants and MmtN in bacteria [3] [8]. Key sources include:
Table 2: Dietary Sources of SMM
Source | Notable SMM Content |
---|---|
Cabbage (raw) | High concentration |
Barley Malt | Precursor for DMS in brewing |
Tea Leaves (green/black) | Abundant in fresh leaves |
Tomatoes | Moderate levels |
Legumes & Nuts | Detectable quantities |
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